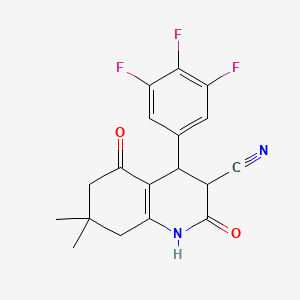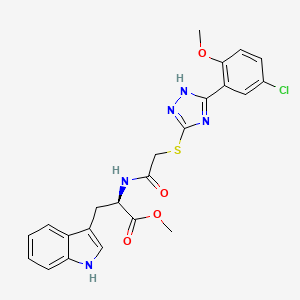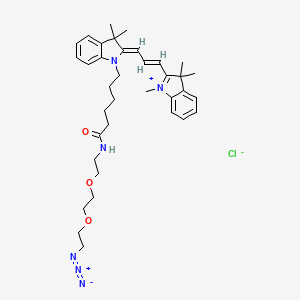
Cy3-PEG2-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-PEG2-Azide is a derivative of Cyanine 3 (Cy3) dye, containing two polyethylene glycol (PEG) units and an azide group. This compound is widely used in scientific research due to its fluorescent properties and ability to undergo bioorthogonal click chemistry reactions .
準備方法
Synthetic Routes and Reaction Conditions
Cy3-PEG2-Azide is synthesized by attaching an azide group to the Cy3 dye through a polyethylene glycol linker. The synthesis involves the following steps:
Preparation of Cy3 Dye: The Cy3 dye is synthesized through a series of condensation reactions involving aromatic aldehydes and quaternary ammonium salts.
PEGylation: The Cy3 dye is then reacted with polyethylene glycol (PEG) to introduce the PEG linker.
Azidation: Finally, the PEGylated Cy3 dye is reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .
化学反応の分析
Types of Reactions
Cy3-PEG2-Azide primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group with an alkyne group in the presence of a copper catalyst, forming a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of the azide group with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively.
Major Products
The major products of these reactions are triazole-linked conjugates, which are stable and fluorescent. These products are widely used in various applications, including bioconjugation and imaging .
科学的研究の応用
Cy3-PEG2-Azide has a wide range of applications in scientific research:
作用機序
Cy3-PEG2-Azide exerts its effects through its azide group, which undergoes click chemistry reactions with alkyne groups. The resulting triazole-linked conjugates are highly stable and fluorescent, making them ideal for imaging and tracking applications. The PEG linker enhances the solubility and biocompatibility of the compound, allowing it to be used in various biological and medical applications .
類似化合物との比較
Similar Compounds
Cy3-PEG4-Azide: Contains four PEG units instead of two, providing increased solubility and flexibility.
Cy5-PEG2-Azide: A derivative of Cyanine 5 (Cy5) dye, offering different spectral properties for multiplex imaging.
Cy3-PEG2-Alkyne: Contains an alkyne group instead of an azide group, allowing it to undergo click chemistry reactions with azide-containing molecules.
Uniqueness
Cy3-PEG2-Azide is unique due to its combination of fluorescent properties, biocompatibility, and ability to undergo bioorthogonal click chemistry reactions. The presence of the azide group allows for specific and efficient conjugation with alkyne-containing molecules, making it a versatile tool in various scientific research applications .
特性
分子式 |
C36H49ClN6O3 |
|---|---|
分子量 |
649.3 g/mol |
IUPAC名 |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C36H48N6O3.ClH/c1-35(2)28-14-8-10-16-30(28)41(5)32(35)18-13-19-33-36(3,4)29-15-9-11-17-31(29)42(33)23-12-6-7-20-34(43)38-21-24-44-26-27-45-25-22-39-40-37;/h8-11,13-19H,6-7,12,20-27H2,1-5H3;1H |
InChIキー |
JBMRAQJSWVXFCA-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


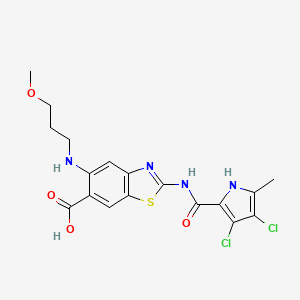
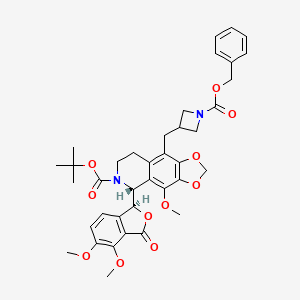
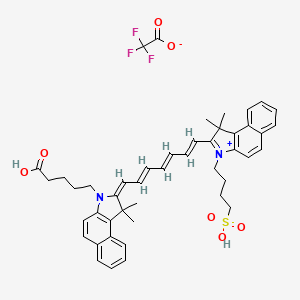
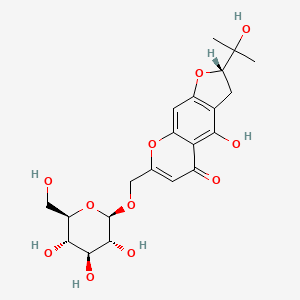
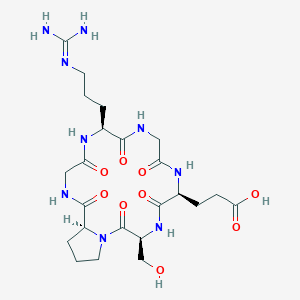
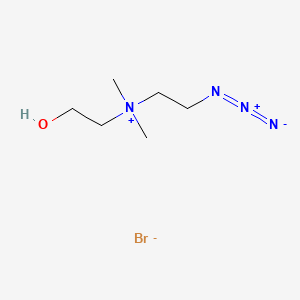
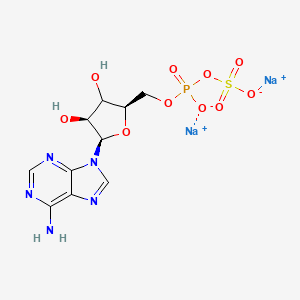
![2-amino-1-[6-[2-amino-5-(3-methylpyridin-4-yl)-1H-imidazol-4-yl]-2,3-dihydro-1,4-benzoxazin-4-yl]-2-methylpropan-1-one](/img/structure/B12385066.png)
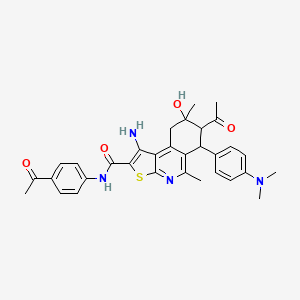
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)


